2-phenoxyethyl 5-bromo-4-pentynoate
Description
2-Phenoxyethyl 5-bromo-4-pentynoate is a brominated alkyne-containing ester derivative. Its molecular structure combines a phenoxyethyl group with a substituted pentynoate backbone, where the bromine atom at the 5-position and the triple bond at the 4-position introduce distinct reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in click chemistry and cross-coupling reactions, due to its terminal alkyne and halogen functionalities.
Properties
IUPAC Name |
2-phenoxyethyl 5-bromopent-4-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-5-4-8-13(15)17-11-10-16-12-6-2-1-3-7-12/h1-3,6-7H,4,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAHXRFPFNURKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a chemically related compound, ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate (CAS 1443338-03-1), is documented in the evidence .
Key Differences:
Structural Backbone: The target compound contains a triple bond (alkyne) and lacks chlorine, whereas the referenced analog has a saturated pentanoate chain and a chloro substituent.
Reactivity: The alkyne group in 2-phenoxyethyl 5-bromo-4-pentynoate enables unique reactivity (e.g., Huisgen cycloaddition), absent in the saturated analog.
Substituent Effects : The chlorine atom in the analog may enhance electrophilicity but reduce stability compared to the alkyne-containing compound.
Research Findings and Data Gaps
No experimental data (e.g., melting point, solubility, spectroscopic data) or peer-reviewed studies on 2-phenoxyethyl 5-bromo-4-pentynoate are available in the provided evidence. The sole referenced compound (ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate) is listed as a pharmaceutical intermediate , suggesting halogenated aryl ethers are prioritized in drug discovery.
Hypothetical Comparison Based on Substituent Chemistry:
- Bromine vs.
- Alkyne vs. Saturated Chain : The triple bond could lower solubility but enhance rigidity and conjugation in polymer applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
